molecular formula C16H22N2O B2916320 N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide CAS No. 1396676-70-2

N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide

Cat. No.: B2916320
CAS No.: 1396676-70-2
M. Wt: 258.365
InChI Key: NHOKUYCULNSWBU-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide is a synthetic organic compound with a unique structure that includes a dimethylamino group, a but-2-yn-1-yl chain, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide typically involves multiple steps. One common method starts with the reaction of 4-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-(dimethylamino)but-2-yn-1-yl)amine under basic conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triple bond to a single bond.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological receptors, while the phenylbutanamide moiety can enhance lipophilicity and membrane permeability. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide
  • N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide
  • N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylbutanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-18(2)14-7-6-13-17-16(19)12-8-11-15-9-4-3-5-10-15/h3-5,9-10H,8,11-14H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOKUYCULNSWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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